molecular formula C8H8N4O3 B11111601 4-amino-N-(furan-2-ylmethyl)-1,2,5-oxadiazole-3-carboxamide

4-amino-N-(furan-2-ylmethyl)-1,2,5-oxadiazole-3-carboxamide

Cat. No.: B11111601
M. Wt: 208.17 g/mol
InChI Key: CWDKLVCAUWWROP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-amino-N-(furan-2-ylmethyl)-1,2,5-oxadiazole-3-carboxamide is a heterocyclic compound that contains an oxadiazole ring fused with a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N-(furan-2-ylmethyl)-1,2,5-oxadiazole-3-carboxamide typically involves the following steps:

    Formation of the oxadiazole ring: This can be achieved by cyclization of appropriate precursors such as hydrazides and nitriles under acidic or basic conditions.

    Introduction of the furan ring: The furan ring can be introduced via a Friedel-Crafts acylation reaction using furan and an appropriate acylating agent.

    Amination: The amino group can be introduced through nucleophilic substitution reactions using amines.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated systems to control reaction conditions precisely, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

4-amino-N-(furan-2-ylmethyl)-1,2,5-oxadiazole-3-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the amino group or the furan ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines or alkyl halides in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted oxadiazoles or furans.

Scientific Research Applications

4-amino-N-(furan-2-ylmethyl)-1,2,5-oxadiazole-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

    Organic Synthesis: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Materials Science: Explored for its potential use in the development of organic semiconductors and photovoltaic materials.

Mechanism of Action

The mechanism of action of 4-amino-N-(furan-2-ylmethyl)-1,2,5-oxadiazole-3-carboxamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-amino-N-(furan-2-ylmethyl)-1,2,5-oxadiazole-3-carboxamide is unique due to its oxadiazole ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C8H8N4O3

Molecular Weight

208.17 g/mol

IUPAC Name

4-amino-N-(furan-2-ylmethyl)-1,2,5-oxadiazole-3-carboxamide

InChI

InChI=1S/C8H8N4O3/c9-7-6(11-15-12-7)8(13)10-4-5-2-1-3-14-5/h1-3H,4H2,(H2,9,12)(H,10,13)

InChI Key

CWDKLVCAUWWROP-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)CNC(=O)C2=NON=C2N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.